N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide
Description
N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a 2,1,3-benzothiadiazole core linked to an octahydro-1,4-benzodioxin moiety via a carboxamide bridge.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15(9-1-3-11-12(7-9)18-22-17-11)16-10-2-4-13-14(8-10)21-6-5-20-13/h1,3,7,10,13-14H,2,4-6,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUFXTKSKLEHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC4=NSN=C4C=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin ring and the subsequent attachment of the benzothiadiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues with Benzodioxin/Dioxane Moieties
Table 1: Key Structural and Functional Comparisons
*Inferred from analogs with overlapping structural motifs.
Key Observations:
- Benzodioxin vs.
- Biological Activity : Flavone derivatives with dioxane rings (e.g., 4f, 4g) exhibit antihepatotoxic activity comparable to silymarin, suggesting that the benzodioxin/dioxane moiety may enhance hepatoprotective effects . Compound 161, with a sulfonamide-benzoic acid group, demonstrates dual enzyme inhibition, indicating functional group versatility in targeting diverse pathways .
- Synthetic Approaches : The target compound’s synthesis may share similarities with ’s thiadiazole derivatives, which use DMF and sodium hydride for nucleophilic substitution . However, compound 161 employs lithium hydroxide for ester hydrolysis, highlighting variability in synthetic strategies .
Functional Group Variations and Pharmacological Implications
- Benzothiadiazole vs. Thiadiazole/Thiazole : The target’s 2,1,3-benzothiadiazole core differs from the 1,2,3-thiadiazole in ’s compound 3d, which lacks the fused aromatic system. This difference may influence electronic properties and binding affinity .
- Amide Linkage : The carboxamide bridge in the target compound contrasts with sulfonamide (compound 161) or ester linkages in other analogs. Amides generally exhibit superior hydrolytic stability, which may prolong biological half-life .
- Substituent Effects: highlights that hydroxylmethyl groups on the dioxane ring enhance antihepatotoxic activity (e.g., flavone 4g) .
Biological Activity
N-(octahydro-1,4-benzodioxin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiadiazole moiety and an octahydro-1,4-benzodioxin group. The molecular formula is with a molecular weight of approximately 293.38 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₃S |
| Molecular Weight | 293.38 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. Specific methodologies may vary based on the desired purity and yield.
Antimicrobial Activity
Research indicates that compounds containing benzothiadiazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains and fungi. A study highlighted that derivatives of benzothiadiazole showed effective inhibition against pathogens such as Xanthomonas axonopodis and Mucor species with median effective concentration (EC50) values indicating potent activity .
The biological activity of benzothiadiazole derivatives is often attributed to their ability to disrupt cellular processes in microorganisms. For example:
- Inhibition of Energy Metabolism : Compounds like 6-chloro-1,2,3-benzothiadiazole inhibit ADP phosphorylation in rat liver mitochondria, suggesting interference with oxidative phosphorylation pathways .
- Antibacterial Mechanisms : The antibacterial action may involve disruption of cell wall synthesis or interference with nucleic acid synthesis.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study synthesized various benzothiadiazole derivatives and evaluated their antimicrobial activity. The results demonstrated that certain compounds exhibited lower EC50 values than standard antibiotics against Xanthomonas spp., indicating their potential as new antimicrobial agents .
- Toxicity Assessments : Toxicological studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments have shown that certain derivatives exhibit low toxicity in mammalian cell lines while maintaining their antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
